molecular formula C13H14N2OS B2770383 N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)propanamide CAS No. 105512-55-8

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)propanamide

Cat. No. B2770383
CAS RN: 105512-55-8
M. Wt: 246.33
InChI Key: RHTCUIPIWORLFH-UHFFFAOYSA-N
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Description

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)propanamide, also known as MPPT, is a chemical compound with potential applications in scientific research. This compound belongs to the thiazole family and has a molecular formula of C13H13NOS. MPPT is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol.

Scientific Research Applications

Antioxidant Activity

Thiazoles exhibit antioxidant properties, which are crucial for protecting cells against oxidative damage caused by free radicals. By scavenging these harmful molecules, compounds like N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)propanamide contribute to overall cellular health .

Analgesic and Anti-Inflammatory Effects

Research suggests that thiazole derivatives possess analgesic and anti-inflammatory properties. These compounds may help alleviate pain and reduce inflammation by modulating specific pathways in the body .

Antimicrobial and Antifungal Properties

Thiazoles have been investigated for their antimicrobial and antifungal activities. N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)propanamide could potentially serve as an effective agent against bacterial and fungal infections .

Neuroprotective Potential

Certain thiazole derivatives exhibit neuroprotective effects. They may help safeguard neurons from damage, making them relevant in the context of neurodegenerative diseases .

Antitumor and Cytotoxic Activity

Studies have shown that thiazole compounds possess antitumor and cytotoxic properties. N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)propanamide could play a role in inhibiting tumor growth or inducing cell death in cancer cells .

Diuretic Effects

Although more research is needed, some thiazole derivatives have demonstrated diuretic activity. These compounds may influence fluid balance and renal function .

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets would depend on the exact biological activity exhibited by this compound.

Mode of Action

One of the thiazole derivatives, voreloxin, has been reported to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death

Biochemical Pathways

Thiazole derivatives have been found to affect a variety of biochemical pathways due to their diverse biological activities . For instance, they can play a role in the regulation of central inflammation and control the brain inflammation process .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)propanamide.

Result of Action

Based on the known activities of thiazole derivatives, it can be inferred that this compound may have potential antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)propanamide. For instance, the solubility of the compound in different solvents can affect its absorption and distribution in the body . Additionally, the presence of other substances in the environment, such as other drugs or chemicals, could potentially interact with the compound and alter its effects.

properties

IUPAC Name

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c1-3-11(16)14-13-15-12(9(2)17-13)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHTCUIPIWORLFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC(=C(S1)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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